2-Imidazol-1-yl-ethylamine dihydrobromide

Übersicht

Beschreibung

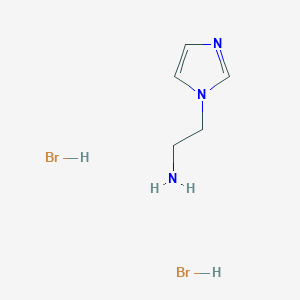

2-Imidazol-1-yl-ethylamine dihydrobromide is a biochemical compound with the molecular formula C5H9N3⋅2HBr and a molecular weight of 272.97 . It is commonly used in proteomics research and other biochemical applications . The compound is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms .

Vorbereitungsmethoden

The synthesis of 2-Imidazol-1-yl-ethylamine dihydrobromide typically involves the reaction of imidazole with ethylenediamine, followed by the addition of hydrobromic acid to form the dihydrobromide salt . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Analyse Chemischer Reaktionen

2-Imidazol-1-yl-ethylamine dihydrobromide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired products .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

2-Imidazol-1-yl-ethylamine dihydrobromide serves as an essential intermediate in the synthesis of various pharmaceuticals. Its imidazole structure is pivotal for developing drugs targeting neurological disorders and other therapeutic areas.

Key Uses:

- Antihistamines: The compound is integral in synthesizing antihistamines, which are crucial for treating allergic reactions.

- Anticancer Agents: Research indicates potential applications in developing anticancer medications due to its biological activity profile .

Biochemical Research

In biochemical research, this compound is utilized for studying enzyme inhibition and receptor binding. These studies are fundamental for understanding biological pathways and developing new therapeutic strategies.

Case Studies:

- Enzyme Inhibition Studies: The compound has been employed to investigate its inhibitory effects on specific enzymes, contributing to insights into metabolic pathways.

- Receptor Binding Affinity: Research has demonstrated its role as a ligand for various receptors, influencing signaling pathways critical for cellular functions .

Material Science

The compound is also applied in material science, particularly in formulating advanced materials such as polymers and coatings. Its inclusion enhances properties like durability and chemical resistance.

Applications:

- Polymer Synthesis: Used as a building block for creating specialized polymers with enhanced mechanical properties.

- Coating Formulations: Contributes to the development of coatings that require improved resistance to environmental factors .

Agricultural Chemistry

In agricultural chemistry, this compound finds applications in creating agrochemicals aimed at improving crop protection products.

Benefits:

- Sustainable Practices: The compound aids in developing more effective agrochemicals that promote sustainable agricultural practices.

- Pesticide Development: Its properties are leveraged in formulating pesticides that target specific pests while minimizing environmental impact .

Diagnostic Tools

The compound is also utilized in the development of diagnostic reagents, which are essential for detecting various biological markers in clinical settings.

Applications:

- Clinical Diagnostics: Employed in assays that require specific binding interactions for accurate detection of biomarkers.

- Research Diagnostics: Used in laboratory settings to enhance the sensitivity and specificity of diagnostic tests .

Data Table: Applications Overview

| Application Field | Specific Uses | Examples |

|---|---|---|

| Pharmaceutical Development | Antihistamines, Anticancer Agents | Drug synthesis targeting neurological disorders |

| Biochemical Research | Enzyme Inhibition, Receptor Binding | Studies on metabolic pathways |

| Material Science | Polymer Synthesis, Coating Formulations | Advanced materials with enhanced properties |

| Agricultural Chemistry | Agrochemical Development | Sustainable crop protection products |

| Diagnostic Tools | Clinical Diagnostics | Assays for biomarker detection |

Wirkmechanismus

The mechanism of action of 2-Imidazol-1-yl-ethylamine dihydrobromide involves its interaction with various molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and protein functions . Additionally, the compound can act as a ligand, binding to specific receptors and modulating their activity .

Vergleich Mit ähnlichen Verbindungen

2-Imidazol-1-yl-ethylamine dihydrobromide can be compared with other imidazole-containing compounds such as:

Histidine: An essential amino acid with an imidazole side chain, involved in protein synthesis and enzyme function.

Metronidazole: An antibiotic and antiprotozoal medication with an imidazole ring, used to treat infections.

Clotrimazole: An antifungal medication with an imidazole ring, used to treat fungal infections.

The uniqueness of this compound lies in its specific structure and the presence of the dihydrobromide salt, which enhances its solubility and stability in various applications .

Biologische Aktivität

2-Imidazol-1-yl-ethylamine dihydrobromide, a compound with the molecular formula CHN·2HBr and CAS number 167298-66-0, exhibits a range of biological activities primarily due to its imidazole structure. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Biological Activities

This compound has been studied for its diverse biological activities, including:

- Antibacterial Activity : Exhibits effectiveness against various bacterial strains.

- Antifungal Activity : Demonstrated potential against fungi, including Candida species.

- Antitumor Activity : Investigated for its ability to inhibit cancer cell proliferation.

- Anti-inflammatory Effects : Shown to modulate inflammatory pathways.

- Antiparasitic Properties : Notably active against Leishmania and Trypanosoma species.

The mechanism of action involves the interaction of the imidazole ring with metal ions and other biomolecules, which can modulate enzyme activity and receptor functions. This interaction is crucial for its pharmacological effects.

1. Antiparasitic Activity

A study evaluated the in vitro activity of various imidazole derivatives, including this compound, against Leishmania species and Trypanosoma cruzi. The results indicated significant activity against these parasites, with selectivity indexes suggesting low cytotoxicity to mammalian cells compared to their antiparasitic effects.

| Compound | IC (μM) | Selectivity Index |

|---|---|---|

| This compound | 15.7 ± 0.5 | >20 |

This suggests that the compound could be a promising candidate for further development in treating parasitic infections .

2. Antifungal Activity

In another study focusing on antifungal properties, compounds similar to 2-Imidazol-1-yl-ethylamine were tested against Candida albicans and Candida tropicalis. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) significantly lower than fluconazole, indicating their potential as effective antifungal agents.

| Compound | MIC (μmol/mL) | Diameter of Inhibition Zone (mm) |

|---|---|---|

| Compound A | 0.1876 | 25 ± 1.2 (C. tropicalis) |

| Compound B | >1.6325 | Not applicable |

These findings underline the need for further research into optimizing these compounds for clinical use .

3. Antitumor Potential

Research has also highlighted the potential of imidazole derivatives in cancer therapy. A multifunctional nanoparticle system incorporating imidazole derivatives was shown to enhance tumor targeting and improve therapeutic efficacy through combined modalities like photodynamic therapy (PDT) .

Eigenschaften

IUPAC Name |

2-imidazol-1-ylethanamine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.2BrH/c6-1-3-8-4-2-7-5-8;;/h2,4-5H,1,3,6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAPRYKSXJTJEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCN.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592102 | |

| Record name | 2-(1H-Imidazol-1-yl)ethan-1-amine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167298-66-0 | |

| Record name | 2-(1H-Imidazol-1-yl)ethan-1-amine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.